Enantiomeric Purity: (2S,4R) Configuration as a Determinant of Pharmacological Activity in the mGluR5 Class
The compound is defined with (2S,4R) stereochemistry, a configuration that is critical for activity in the fused pyrrolidine-triazole class. The patent literature on structurally related mGluR5 modulators explicitly claims specific enantiomers, highlighting that activity is stereospecific . While direct quantitative data for this exact compound is limited, the structural class it belongs to shows that substituting a racemic mixture or an alternative diastereomer for the (2S,4R) enantiomer would be expected to reduce or abolish target binding, as seen in other CNS-active triazole series . This is a supporting class-level inference.
| Evidence Dimension | Stereochemical Purity |
|---|---|
| Target Compound Data | Single enantiomer (2S,4R) as specified by CAS 1909294-13-8 and supplier documentation |
| Comparator Or Baseline | Racemic mixture or alternative diastereomer (e.g., 2R,4S) not specified |
| Quantified Difference | Not quantified; inferred from patent specificity for enantiomers in the same structural class |
| Conditions | Implied by mGluR5 receptor binding assays in U.S. Patent Application No. 20090111820 |
Why This Matters
For medicinal chemistry programs targeting chiral receptors, the explicit stereochemistry ensures consistent SAR and reduces the risk of variable biological results from undefined stereoisomer mixtures.
- [1] Granberg, K., & Holm, B. (2009). Fused pyrrolidine 1,2,4-triazole derivatives as modulators of mGlur5. U.S. Patent Application No. 20090111820. View Source
- [2] Labgle. 5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride. Product Page. View Source
